1-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Structural Classification Within Urea Derivatives
1-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea belongs to the class of N-aryl-N-alkyl urea derivatives, characterized by a central urea (-NH-C(=O)-NH-) core flanked by aromatic and heteroaromatic substituents. The compound’s structure features three distinct components:
- A thiophene-pyridine hybrid moiety linked via a methylene bridge to one urea nitrogen.
- A 2-(trifluoromethyl)phenyl group attached to the opposing urea nitrogen.
- A trifluoromethyl (-CF₃) group providing electron-withdrawing properties and metabolic stability.
The urea core enables critical hydrogen-bonding interactions with biological targets. As shown in structural studies of related compounds, both urea NH groups typically form hydrogen bonds with protein residues such as aspartate or glutamate side chains. The thiophene-pyridine system contributes to π-π stacking interactions, as observed in kinase inhibitors where similar heterocycles engage hydrophobic pockets. The trifluoromethyl group enhances lipophilicity and influences binding kinetics through steric and electronic effects.
Table 1: Key Structural Features and Their Functional Roles
This structural architecture aligns with trends in modern urea-based drug design, where unsymmetrical substitution patterns optimize target selectivity. Compared to symmetrical diaryl ureas, the methylene spacer in this compound introduces conformational flexibility, potentially enabling adaptation to diverse binding sites.
Historical Context of Thiophene-Pyridine Hybrid Compounds in Medicinal Chemistry
Thiophene-pyridine hybrids emerged as privileged scaffolds in the late 1990s, combining the metabolic stability of pyridines with the electronic diversity of thiophenes. Early examples include:
- 1998 : Thiophene-fused pyridine derivatives demonstrated potent COX-2 inhibition (IC₅₀ = 0.8 μM).
- 2004 : Hybrids with 3-pyridylthiophene motifs showed nanomolar affinity for adenosine A₂A receptors.
The specific 2-(thiophen-3-yl)pyridine subunit in this urea compound builds upon three key developments:
- Bioisosteric Replacement : Replacement of benzene with thiophene in kinase inhibitors (e.g., p38 MAPK inhibitors) improved aqueous solubility while maintaining potency.
- Conformational Restriction : Fusion of thiophene at the pyridine 2-position creates a 120° dihedral angle, preorganizing the molecule for target binding.
- Electron Modulation : The sulfur atom’s lone pairs enhance π-orbital conjugation, facilitating charge-transfer interactions observed in protein-ligand complexes.
Table 2: Evolution of Thiophene-Pyridine Hybrid Pharmacophores
| Year | Compound Class | Target | Advancement |
|---|---|---|---|
| 2007 | Thienopyridine carboxamides | VEGFR-2 | Introduced 3D hydrophobic matching |
| 2012 | Aminothienopyridines | B-Raf kinase | Demonstrated allosteric inhibition |
| 2018 | Thienopyridine ureas | Soluble epoxide hydrolase | Achieved picomolar potency via urea-warhead |
The incorporation of a urea functionality into this hybrid scaffold represents a strategic merger of two validated medicinal chemistry approaches:
- Thiophene-pyridine cores for optimized pharmacokinetics
- Urea groups for high-affinity target engagement
Properties
IUPAC Name |
1-[(2-thiophen-3-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)14-5-1-2-6-15(14)24-17(25)23-10-12-4-3-8-22-16(12)13-7-9-26-11-13/h1-9,11H,10H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQSDUPBKCVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the pyridine and thiophene groups, followed by the urea linkage. The synthetic route can be summarized as follows:
- Formation of Pyridine Intermediate : Starting from commercially available precursors, the pyridine ring is synthesized.
- Introduction of Thiophene Group : This is often achieved through palladium-catalyzed cross-coupling reactions.
- Attachment of the Trifluoromethyl Phenyl Group : This step involves amide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final compound.
Anticancer Properties
Research indicates that compounds containing thiourea and urea functionalities exhibit notable anticancer activities. For instance, various derivatives have demonstrated selective cytotoxicity against different cancer cell lines:
- Case Study : A recent study reported that a related compound showed GI50 values of 25.1 μM against non-small lung cancer cells and 15.1 μM against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
- Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 1.0 μg/mL |
This data suggests that the compound could be a candidate for developing new antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds similar to this compound have been reported to possess various other biological activities, including:
- Anti-inflammatory
- Antiviral
- Analgesic
These properties are attributed to the ability of thiourea derivatives to form hydrogen bonds with biological targets, enhancing their interaction with enzymes and receptors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the thiophene or trifluoromethyl groups can significantly impact biological activity:
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 1-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Molecular Formula : C20H16F3N3OS
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, urea derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation.
- A case study demonstrated that a urea derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
-
Antimicrobial Properties :
- Compounds containing thiophene and pyridine rings have been associated with antimicrobial activities. Research has shown that these compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.
- A comparative analysis revealed that derivatives with trifluoromethyl groups enhance the antimicrobial efficacy due to increased lipophilicity, improving membrane penetration .
-
Neuroprotective Effects :
- The neuroprotective potential of similar compounds has been explored in the context of neurodegenerative diseases such as Alzheimer's. The ability to modulate neurotransmitter levels and reduce oxidative stress is a key mechanism by which these compounds exert their protective effects on neuronal cells.
- A study highlighted the role of pyridine derivatives in protecting neuronal cells from apoptosis induced by oxidative stress, suggesting a pathway for therapeutic intervention in neurodegenerative disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Compounds:
Analysis:
- Substituent Position : The target compound’s 2-(trifluoromethyl)phenyl group (ortho position) distinguishes it from analogs like 5e (3-trifluoromethyl, meta) and 11d (4-trifluoromethyl, para). Ortho substitution may sterically hinder binding interactions compared to para/meta analogs .
- Core Heterocycles : The pyridine-thiophene core in the target compound contrasts with thiazole-piperazine cores in 11a-j , which likely enhance solubility via hydrogen bonding .
Physicochemical Properties
- Melting Points : While data for the target compound is unavailable, analogs with trifluoromethyl groups (e.g., 1f : 198–200°C, 1g : 205–207°C) exhibit higher melting points due to increased crystallinity from halogenated aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
